Spiro[isochroman-1,4'-piperidin]-3-one CAS number and properties
Spiro[isochroman-1,4'-piperidin]-3-one CAS number and properties
An In-depth Technical Guide to Spiro[isochroman-1,4'-piperidin]-3-one for Drug Discovery Professionals
Abstract
Spiro[isochroman-1,4'-piperidin]-3-one is a heterocyclic chemical entity featuring a unique spirocyclic fusion of an isochroman-3-one core and a piperidine ring. This rigid, three-dimensional architecture has garnered significant interest in medicinal chemistry. Spirocyclic scaffolds, in general, are increasingly utilized to address challenges in drug design by providing conformational constraint, which can lead to enhanced potency, greater selectivity, and improved physicochemical properties.[1][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the known properties, synthesis, and the significant potential of Spiro[isochroman-1,4'-piperidin]-3-one as a scaffold in modern drug discovery. The document synthesizes available data to provide insights into its structure-activity relationships, potential therapeutic applications, and future research directions.
Introduction to the Spiro[isochroman-piperidine] Scaffold
The fusion of distinct molecular architectures into a single, conformationally restricted system is a powerful strategy in drug design. Spirocycles, characterized by a single atom shared between two rings, epitomize this concept. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling more specific and high-affinity interactions with biological targets compared to their more flexible or planar counterparts.[2][3]
The spiro[isochroman-piperidine] framework is particularly noteworthy. The isochroman moiety is a privileged structure found in various natural products and pharmacologically active compounds, while the piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals. The combination of these two motifs in a spirocyclic arrangement, as seen in Spiro[isochroman-1,4'-piperidin]-3-one, creates a novel chemical space with favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, making it an attractive scaffold for central nervous system (CNS) agents.[4] This guide focuses specifically on the 3-one derivative, exploring its fundamental characteristics and its application as a building block for novel therapeutics.
Physicochemical and Structural Properties
The foundational step in evaluating any chemical scaffold is to understand its core physicochemical properties. These data are critical for predicting behavior in both chemical reactions and biological systems.
Key Property Summary
The properties of the parent compound, Spiro[isochroman-1,4'-piperidin]-3-one, are summarized below.
| Property | Value | Source |
| CAS Number | Not explicitly available, derivative CAS numbers exist | N/A |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[5] |
| Molecular Weight | 217.26 g/mol | PubChem[5] |
| IUPAC Name | spiro[isochromane-1,4'-piperidin]-3-one | PubChem[5] |
| Canonical SMILES | C1CNCC12C3=CC=CC=C3CC(=O)O2 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
| Topological Polar S.A. | 49.6 Ų | PubChem[5] |
Note: While a specific CAS number for the parent compound is not readily found in the initial search, CAS numbers for its hydrochloride salt (173943-98-1) and N-methyl derivative (153899-68-4) are documented, indicating the synthesis and study of this family of compounds.[6][7]
Structural Rationale in Drug Design
The spirocyclic nature of this molecule imparts significant conformational rigidity. This is a highly desirable trait in medicinal chemistry for several reasons.
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Entropy Reduction: By locking the conformation of the piperidine and isochroman rings, the entropic penalty upon binding to a target protein is minimized, which can lead to a significant increase in binding affinity.
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Vectorial Projection: The rigid 3D structure projects substituents into well-defined regions of space, allowing for precise probing of target binding pockets and optimizing selectivity.[2]
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Novel IP Space: The unique architecture of spirocycles can lead to the discovery of compounds with novel intellectual property, a crucial consideration in drug development.[2]
Caption: Logical flow of the benefits derived from the spirocyclic core.
Synthesis and Characterization
While a specific, published synthesis for Spiro[isochroman-1,4'-piperidin]-3-one was not identified, a plausible and efficient synthetic route can be proposed based on established methodologies for related spirocyclic piperidines and isochromans.[8][9]
Proposed Synthetic Workflow
A logical approach would involve the condensation of a suitable phenethyl alcohol derivative with a piperidin-4-one precursor, followed by cyclization.
Caption: Proposed high-level synthetic workflow for the target compound.
Representative Experimental Protocol
The following is a generalized, step-by-step protocol derived from common organic synthesis practices for analogous structures.
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Step 1: Synthesis of the Ester Precursor:
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To a solution of 2-(2-hydroxyphenyl)acetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as DCC or EDC (1.1 eq).
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Add 1-Boc-4-hydroxypiperidine (1.0 eq) and a catalytic amount of DMAP.
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Stir the reaction mixture at room temperature for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).
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Work up the reaction by filtering the urea byproduct, washing the organic layer with dilute acid, base, and brine, then drying over sodium sulfate and concentrating in vacuo. Purify via column chromatography to yield the ester intermediate.
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Step 2: Intramolecular Friedel-Crafts Cyclization:
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Dissolve the ester intermediate (1.0 eq) in a suitable solvent.
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Under an inert atmosphere, add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heat the mixture (e.g., 80-100 °C) for several hours.
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Monitor the reaction by TLC for the consumption of starting material.
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Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing with a base.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify the crude product to obtain the N-Boc protected spirocycle.
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-
Step 3: Deprotection:
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Dissolve the purified N-Boc protected spirocycle in DCM.
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Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
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Stir at room temperature for 1-4 hours.
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Remove the solvent and excess acid under reduced pressure to yield the final product, often as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.
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Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the final compound:
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¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To verify the molecular weight.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the lactone and the N-H of the piperidine.
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High-Performance Liquid Chromatography (HPLC): To determine purity.
Applications in Drug Discovery
The spiro[isochroman-piperidine] scaffold is a valuable starting point for developing modulators of various biological targets, particularly within the CNS. Its rigid structure is key to achieving high selectivity and potency.
Central Nervous System (CNS) Agents
The parent scaffold, Spiro[isochroman-1,4'-piperidine], has been identified as a key intermediate in the synthesis of pharmaceuticals targeting the CNS.[4] Its favorable properties suggest it can be functionalized to develop antipsychotic, antidepressant, or anxiolytic agents.[4] The conformational rigidity can enhance selectivity for specific receptor subtypes, reducing the off-target effects that often plague CNS drugs.
Histamine Release Inhibitors
Studies on related spiro[isochroman-piperidine] analogues have demonstrated their ability to inhibit histamine release from mast cells.[10][11] This suggests a potential application in treating allergic and inflammatory conditions. The structure-activity relationship (SAR) studies in this area indicate that the nature of the substituent on the piperidine nitrogen is critical for activity, providing a clear handle for optimization.[10]
General Medicinal Chemistry Applications
As a building block, Spiro[isochroman-1,4'-piperidin]-3-one offers multiple points for diversification:
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Piperidine Nitrogen: Can be alkylated, acylated, or used in reductive amination to introduce a wide variety of side chains for SAR exploration.
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Aromatic Ring: Can be substituted to modulate electronic properties, solubility, and metabolic stability.
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Carbonyl Group: Can be reduced to an alcohol or used as a handle for further chemical transformations.
Future Perspectives
Spiro[isochroman-1,4'-piperidin]-3-one represents a promising yet underexplored scaffold. Future research should focus on several key areas:
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Library Synthesis: Development of a diverse library of derivatives by modifying the piperidine nitrogen and the aromatic ring to screen against a wide range of biological targets.
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Stereoselective Synthesis: As the spiro carbon is a chiral center, the development of stereoselective synthetic routes is crucial. Evaluating the individual enantiomers for biological activity is a critical step, as pharmacological activity often resides in a single stereoisomer.
-
Broader Biological Screening: Beyond CNS and histamine release, this scaffold should be tested against other target classes, such as ion channels, enzymes (e.g., kinases, proteases), and GPCRs, where rigid scaffolds have proven effective.
By leveraging its unique structural features, Spiro[isochroman-1,4'-piperidin]-3-one and its derivatives hold considerable promise for the discovery of next-generation therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22660714, Spiro[isochroman-1,4'-piperidin]-3-one. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15548169, Spiro[isoindoline-1,4'-piperidin]-3-one. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14976643, 1'-Methylspiro[isochroman-1,4'-piperidin]-3-one. Available from: [Link]
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ChemBK (n.d.). SPIRO[ISOINDOLINE-1,4'-PIPERIDIN]-3-ONE HCL. Available from: [Link]
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Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-8. Available from: [Link]
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European Journal of Medicinal Chemistry (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
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Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-6. Available from: [Link]
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MDPI (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
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AWS (n.d.). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. Available from: [Link]
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Kanno, H., et al. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & Pharmaceutical Bulletin, 29(2), 402-5. Available from: [Link]
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MDPI (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]
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